1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a bicyclo[2.2.1]heptane core substituted with two methyl groups at the 7,7-positions and a ketone at the 2-position. The sulfonamide group is linked to a methylene bridge, which is further attached to a (2,5-dimethylfuran-3-yl)methyl substituent.
Propriétés
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-7-13(12(2)22-11)9-18-23(20,21)10-17-6-5-14(8-15(17)19)16(17,3)4/h7,14,18H,5-6,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNCSCYTVXDEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)CC23CCC(C2(C)C)CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure and the presence of a methanesulfonamide group. Its molecular formula is with a molecular weight of approximately 415.45 g/mol. The structural representation is as follows:
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Antitumor Effects : Certain derivatives of similar bicyclic compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
- Neuroprotective Properties : There is emerging evidence suggesting that the compound may protect neuronal cells from oxidative stress.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The methanesulfonamide moiety may interact with specific enzymes, inhibiting their activity and leading to altered metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and cellular signaling.
- Oxidative Stress Reduction : By scavenging free radicals, the compound could mitigate oxidative damage in cells.
Antimicrobial Activity
A study conducted on various derivatives of bicyclic compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness.
Antitumor Studies
In vitro assays using cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by approximately 50% at concentrations of 10 µM after 48 hours. Further investigation into the apoptotic pathways indicated activation of caspase-3 and caspase-9.
Neuroprotective Effects
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in a significant decrease in cell death compared to untreated controls. This effect was attributed to enhanced expression of antioxidant enzymes.
Data Summary Table
Comparaison Avec Des Composés Similaires
Substituent Diversity
- Compound 8 : 1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide
- Compound 29: 1-((1S,4S)-3-((E)-Benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide Substituent: Benzylidene and tert-butyl groups.
- Compound 13 : N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
- Compound 37: 1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Substituent: Ferrocenylmethylidene and thiophenyl groups.
- CAS 627844-63-7: 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-isopropylphenyl)methanesulfonamide Substituent: 4-Isopropylphenyl group.
- CAS 1797646-16-2: 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Substituent: Tetrahydroquinolin-6-yl group. Features: Nitrogen-containing heterocycle introduces hydrogen-bonding capacity and basicity .
Stereochemical and Electronic Effects
- Stereochemistry (e.g., 1S,4R in compound 8) can significantly alter binding affinity to chiral targets, whereas the target compound’s stereochemistry is unspecified in available data .
- Electron-withdrawing groups (e.g., ketone in the bicyclic core) may reduce electron density at the sulfonamide, affecting reactivity and interactions .
Q & A
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detection to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~423) .
- NMR : 1H/13C NMR in CDCl3 or DMSO-d6 to verify bicyclic proton environments (δ 1.0–2.5 ppm for dimethyl groups) and sulfonamide NH (δ 7.2–7.5 ppm) .
- Elemental Analysis : Carbon and sulfur content validation to detect synthetic byproducts .
How can researchers address low yields in the final sulfonamide coupling step?
Advanced Research Question
Low yields (~30–40%) often stem from competing side reactions or steric hindrance. Mitigation strategies:
- Activating Agents : Use Hünig’s base (DIPEA) or DMAP to enhance nucleophilicity of the furan-methylamine .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 80°C) to minimize decomposition .
- Protection/Deprotection : Temporarily protect the bicyclic ketone as a ketal to prevent unwanted side reactions during sulfonylation .
What computational models predict this compound’s metabolic stability and potential toxicity?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess CYP450 metabolism (e.g., CYP3A4 oxidation of the furan ring) .
- Toxicity Screening : QSAR models (e.g., ProTox-II) flag potential hepatotoxicity from sulfonamide bioactivation .
- Metabolite Simulation : MD simulations (Amber or GROMACS) predict Phase I/II metabolites for targeted LC-MS/MS validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
